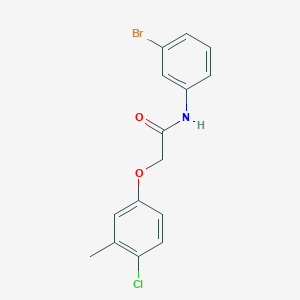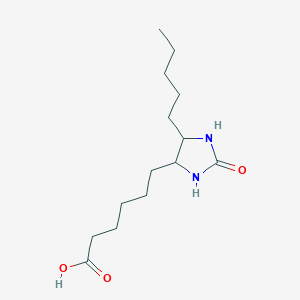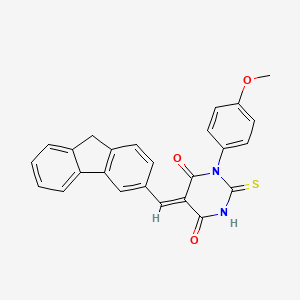
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB or MDBP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the family of benzodioxine derivatives, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. By blocking the activity of this receptor, N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can modulate the release of dopamine and other neurotransmitters in the brain, which can affect various physiological processes.
Biochemical and physiological effects:
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have a range of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of locomotor activity, and the attenuation of drug-seeking behavior. These effects make N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide a promising tool for studying the neurobiological basis of addiction and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in lab experiments, including its high purity and selectivity for the dopamine D3 receptor. However, its limited solubility in water and potential toxicity at high doses are important limitations that should be taken into consideration.
Direcciones Futuras
There are several future directions for research on N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including the investigation of its effects on other neurotransmitter systems, the development of more potent and selective analogs, and the exploration of its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Additionally, the use of N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other drugs and behavioral interventions may provide new insights into the neurobiological mechanisms underlying complex behaviors.
Métodos De Síntesis
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multistep process that involves the reaction of 2-methylcyclohexanone with 3,4-methylenedioxybenzaldehyde, followed by reduction and amidation reactions. The synthesis of N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been optimized to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to act as a selective dopamine D3 receptor antagonist, which makes it a promising tool for studying the role of this receptor in various physiological and pathological conditions.
Propiedades
IUPAC Name |
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-4-2-3-5-13(11)17-16(18)12-6-7-14-15(10-12)20-9-8-19-14/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMMEOYSGYORLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57257543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)
![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)

![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)

![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5143923.png)


![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)](/img/structure/B5143954.png)

